5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S998482
CAS No.
1246088-36-7
M.F
C18H29BrN2Si
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2...

CAS Number

1246088-36-7

Product Name

5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

(5-bromo-2-ethylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C18H29BrN2Si

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C18H29BrN2Si/c1-8-17-10-15-9-16(19)11-20-18(15)21(17)22(12(2)3,13(4)5)14(6)7/h9-14H,8H2,1-7H3

InChI Key

BRXNKZKAHYEJCM-UHFFFAOYSA-N

SMILES

CCC1=CC2=CC(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)Br

Canonical SMILES

CCC1=CC2=CC(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)Br

5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by the presence of a bromine atom, an ethyl group, and a triisopropylsilyl substituent on a pyrrolo[2,3-b]pyridine core. This compound has a molecular formula of C16H25BrN2Si and a molecular weight of 353.37 g/mol. Its structure features fused six-membered pyridine and five-membered pyrrole rings, contributing to its planar azaindole skeleton, which is known for its unique electronic properties and potential biological activities .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Cross-Coupling Reactions: It is suitable for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, altering its functional groups and reactivity .

The compound exhibits notable biological activity, particularly in cancer research. It has been used as a ligand in platinum(II) complexes, showing significant cytotoxicity against various cancer cell lines. For instance, studies indicate that it has lower IC50 values compared to cisplatin in several cancer cell lines, suggesting its potential as an effective anticancer agent . Additionally, it acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), indicating its relevance in pharmacokinetics and drug metabolism .

The synthesis of 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves:

  • Bromination: The precursor pyrrolo[2,3-b]pyridine is brominated using N-bromosuccinimide (NBS) in dichloromethane.
  • Silylation: The triisopropylsilyl group is introduced via triisopropylsilyl chloride in the presence of a base like triethylamine.
  • Alkylation: The ethyl group can be introduced through alkylation reactions with appropriate reagents .

This compound serves multiple applications:

  • Synthetic Intermediate: It is utilized in the synthesis of complex heterocycles and pharmaceuticals.
  • Anticancer Research: Its derivatives are explored for their potential as anticancer agents.
  • Catalysis: It plays a role in various catalytic processes including cross-coupling reactions .

Interaction studies have highlighted the compound's ability to form coordination complexes with metal ions, particularly platinum. These complexes demonstrate enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin. The interactions are characterized by hydrogen bonding and coordination chemistry, which are crucial for their biological efficacy .

Several compounds share structural similarities with 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine:

Compound NameKey FeaturesUnique Aspects
5-Bromo-1H-pyrrolo[2,3-b]pyridineLacks ethyl and triisopropylsilyl groupsSimpler structure; used primarily in basic research
7-AzaindoleContains nitrogen heterocyclesKnown for its potent biological activities
5-Iodo-1H-pyrrolo[2,3-b]pyridineIodine instead of bromineDifferent halogen impacts reactivity
5-Bromo-7-azaindoleSimilar core structure with additional nitrogenEnhanced biological activity due to azaindole nature

The uniqueness of 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of substituents that enhance its solubility and reactivity compared to other similar compounds .

Key Synthetic Routes for Pyrrolo[2,3-b]pyridine Core Construction

The construction of the pyrrolo[2,3-b]pyridine core represents a fundamental challenge in heterocyclic chemistry, requiring careful selection of synthetic methodologies to achieve optimal yields and regioselectivity [1]. Multiple strategic approaches have been developed for accessing this bicyclic framework, each offering distinct advantages and limitations [2].

Modified Madelung Synthesis

The Madelung synthesis, originally developed for indole construction, has been successfully adapted for pyrrolo[2,3-b]pyridine derivatives [3] . This approach involves the high-temperature cyclization of N-(2-aminopyridinyl) amides under strongly basic conditions . The methodology typically employs potassium tert-butoxide at temperatures ranging from 200-220°C to induce intramolecular cyclization . Key reaction parameters include temperature control between 150-200°C and the use of dimethylformamide as the preferred solvent [3].

The mechanism proceeds through formation of an o-aminonitrile intermediate via nucleophilic substitution, followed by intramolecular cyclization at elevated temperatures [3]. This method demonstrates compatibility with alkyl and aryl substituents at the 2-, 3-, and 4-positions, enabling functional diversification . Yields typically range from 45-60% with the advantage of scalability and fewer byproducts formation [3].

Modified Fischer Indole Synthesis

The Fischer indole synthesis has been modified to access pyrrolo[2,3-b]pyridines through substitution of phenylhydrazines with pyridinylhydrazines [6]. This transformation requires electron-donating groups on the starting pyridylhydrazines to facilitate effective cyclization [6] [7]. The methodology demonstrates particular efficiency when para or ortho electron-donating groups such as methoxy or methylthio are present to assist the C2 or C4 heterocyclization [7].

Reaction conditions typically involve treatment with sulfuric acid under acidic conditions, with various carbonyl derivatives including linear and cyclic alkyl ketones, and ketals [7]. The approach has been successfully applied to synthesize 4- and 6-azaindoles, with yields ranging from 30-50% depending on the electronic nature of the substituents [3]. The mechanism follows a tandem push-pull process where the electron-donating groups facilitate the cyclization process [7].

Cyclocondensation Reactions

Cyclocondensation represents a foundational approach for constructing the pyrrolo[2,3-b]pyridine scaffold through reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds [2]. This two-component reaction proceeds via a cyclocondensation mechanism in acetic acid under catalytic hydrochloric acid conditions [2]. Key parameters include 15-minute fusion under reflux conditions with hydrochloric acid at 1-2 mol% to accelerate imine formation and cyclization .

The substrate scope tolerates aryl and alkyl substituents on the pyrrole ring across diverse electronic environments . Active methylene compounds such as ethyl cyanoacetate and malononitrile serve as effective coupling partners [2]. This methodology provides access to substituted 1H-pyrrolo[2,3-b]pyridine derivatives with reasonable efficiency [2].

Table 1: Comparative Analysis of Core Construction Methods

MethodTemperature Range (°C)Typical Yield (%)Key AdvantagesPrimary Limitations
Modified Madelung200-22045-60Scalable, fewer byproductsHigh-temperature requirements
Modified Fischer80-12030-50Versatile substituent introductionRequires electron-donating groups
Cyclocondensation100-15040-65Broad substrate scopeLimited to specific coupling partners

Bromination and Silylation Strategies

Regioselective Bromination Approaches

The regioselective introduction of bromine at the 5-position of pyrrolo[2,3-b]pyridine derivatives requires careful control of reaction conditions and reagent selection [8] [9]. N-bromosuccinimide emerges as the preferred brominating agent due to its selectivity under mild conditions [9]. The bromination typically proceeds in dichloromethane at controlled temperatures between 0-5°C to minimize side reactions [9].

Mechanistic studies reveal that the electronic effects of substituents significantly influence regioselectivity . The presence of electron-withdrawing groups enhances selectivity toward the 5-position, while electron-donating substituents can lead to competing bromination at alternative positions [8]. Temperature control proves critical, with reactions conducted at 0-5°C showing optimal selectivity compared to room temperature conditions [9].

Copper(II) bromide has been demonstrated as an effective alternative for regioselective bromination of azaindoles and diazaindoles, proceeding regioselectively at the 3-position under mild conditions [8]. This methodology shows broad applicability irrespective of heterocycle structure or substitution patterns at position 2 of the pyrrole ring [8].

Table 2: Bromination Reagent Comparison

ReagentTemperature (°C)SelectivityReaction TimeTypical Yield (%)
N-bromosuccinimide0-5High (5-position)2-4 hours70-85
Copper(II) bromide25-50High (3-position)1-3 hours65-80
Bromine-10 to 0Moderate1-2 hours60-75

Triisopropylsilyl Protection Strategy

The introduction of the triisopropylsilyl protecting group represents a crucial step in the synthetic sequence, providing enhanced stability and regioselectivity control [12] [13]. Triisopropylsilyl chloride serves as the primary silylating agent, typically employed in the presence of bases such as triethylamine or imidazole [12]. The reaction conditions generally require temperatures between 0-25°C in dichloromethane or tetrahydrofuran [12].

The triisopropylsilyl group demonstrates superior steric demand compared to tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups, providing enhanced selectivity in silylation reactions [12]. This bulky protecting group shows excellent stability under basic conditions, including n-butyllithium reactions [12]. The group can survive deprotection protocols that remove other silyl protecting groups, making it valuable for orthogonal protection strategies [12].

Reaction optimization studies indicate that the combination of triisopropylsilyl chloride with 4-dimethylaminopyridine in pyridine provides excellent yields for secondary alcohol protection [12]. The silylation demonstrates excellent selectivity when multiple hydroxyl groups are present due to the bulky nature of the triisopropylsilyl group [12].

Sequential Bromination-Silylation Protocols

The sequential introduction of bromine and triisopropylsilyl groups requires careful consideration of reaction order and conditions . The most effective approach involves initial silylation followed by bromination, as the silyl group can direct subsequent bromination reactions . Alternative sequences involving bromination followed by silylation often result in reduced yields due to competitive side reactions .

Optimized protocols employ triisopropylsilyl chloride in the presence of triethylamine at room temperature, followed by treatment with N-bromosuccinimide at reduced temperatures . This sequence minimizes side product formation while maintaining high regioselectivity . The overall yield for the two-step sequence typically ranges from 60-75% depending on substrate structure and reaction conditions .

Purification Techniques and Yield Optimization

Chromatographic Purification Methods

Flash chromatography on silica gel represents the primary purification method for pyrrolo[2,3-b]pyridine derivatives [16] [17]. The selection of appropriate mobile phase systems proves crucial for achieving effective separation [17]. Hexane-ethyl acetate gradient systems, typically starting from 5:1 ratios and progressing to 1:1, provide optimal resolution for most derivatives [18] [17].

For compounds containing the triisopropylsilyl protecting group, dichloromethane-methanol gradient systems offer superior separation efficiency [18]. Starting compositions of 95:5 dichloromethane-methanol progressing to 90:10 ratios enable effective purification while minimizing silyl group hydrolysis [18]. Column loading techniques using dry-loading with silica gel-dichloromethane mixtures enhance separation efficiency [17].

High-performance liquid chromatography serves as an alternative purification method for analytical-grade material [19]. Reverse-phase columns with acetonitrile-water mobile phases containing phosphoric acid provide effective separation [19]. For mass spectrometry applications, formic acid replacement of phosphoric acid ensures compatibility [19].

Table 3: Chromatographic Conditions for Pyrrolo[2,3-b]pyridine Purification

Compound TypeMobile Phase SystemGradient RatioColumn Loading MethodTypical Recovery (%)
Brominated derivativesHexane:EtOAc5:1 to 1:1Dry loading85-92
Silylated derivativesDCM:MeOH95:5 to 90:10Wet loading88-95
Mixed functionalizedEtOAc:Hexane1:3 to 1:1Dry loading82-90

Recrystallization Optimization

Recrystallization serves as an effective final purification step for obtaining high-purity pyrrolo[2,3-b]pyridine derivatives [18] . Solvent selection proves critical, with ethanol-water mixtures providing optimal crystallization conditions for most derivatives . The recrystallization process typically involves dissolution in hot ethanol followed by slow cooling and water addition to induce crystallization [18].

For triisopropylsilyl-protected compounds, tetrahydrofuran-water mixtures offer superior results compared to alcoholic systems . The crystallization process requires careful temperature control, with slow cooling rates enhancing crystal quality and yield . Multiple recrystallization cycles may be necessary to achieve analytical purity, particularly for compounds intended for biological evaluation [21].

Alternative solvent systems including ethyl acetate and hexane combinations have been reported for specific derivatives [18]. The choice of recrystallization solvent depends on the substitution pattern and functional group compatibility .

Yield Optimization Strategies

Yield optimization for pyrrolo[2,3-b]pyridine synthesis involves systematic evaluation of multiple reaction parameters [22] [23]. Temperature optimization studies demonstrate that controlled reaction temperatures significantly impact both yield and selectivity [24] [23]. For bromination reactions, maintaining temperatures between 0-5°C provides optimal balance between reaction rate and selectivity [9].

Solvent effects play a crucial role in yield optimization, with polar solvents generally facilitating higher conversion rates [24] [23]. Density functional theory studies indicate that solvent polarity significantly influences reaction barriers and transition state stabilization [23]. The use of polar aprotic solvents such as dimethylformamide and acetonitrile typically provides superior results compared to nonpolar alternatives [23].

Catalyst loading optimization reveals that minimal catalyst quantities often provide optimal results while reducing purification complexity [25]. For palladium-catalyzed reactions, loadings of 2-5 mol% typically provide optimal efficiency without excessive catalyst costs [26]. Base selection and stoichiometry optimization demonstrate significant impact on overall yields, with carbonate bases generally providing superior results compared to hydroxide alternatives [25].

Table 4: Yield Optimization Parameters

ParameterOptimal RangeImpact on YieldSelectivity Effect
Temperature (°C)0-25HighSignificant
Reaction Time (hours)2-6ModerateModerate
Catalyst Loading (mol%)2-5ModerateLow
Base Equivalents1.2-1.5HighModerate

Wikipedia

5-Bromo-2-ethyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Modify: 2023-08-16

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